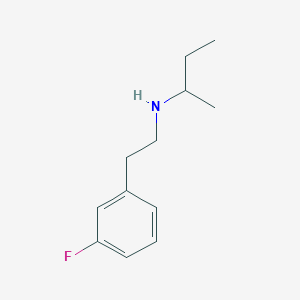
n-(3-Fluorophenethyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Fluorophenethyl)butan-2-amine is a chemical compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol It is characterized by the presence of a fluorine atom attached to a phenethyl group, which is further connected to a butan-2-amine structure
Méthodes De Préparation
The synthesis of n-(3-Fluorophenethyl)butan-2-amine typically involves the reaction of 3-fluorophenethylamine with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
n-(3-Fluorophenethyl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different amine derivatives, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
n-(3-Fluorophenethyl)butan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(3-Fluorophenethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenethyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
n-(3-Fluorophenethyl)butan-2-amine can be compared with other similar compounds, such as:
n-(3-Chlorophenethyl)butan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
n-(3-Bromophenethyl)butan-2-amine: Similar structure but with a bromine atom instead of fluorine.
n-(3-Methylphenethyl)butan-2-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
N-[2-(3-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)14-8-7-11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3 |
Clé InChI |
VLQXVXHUKKIUAT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCCC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
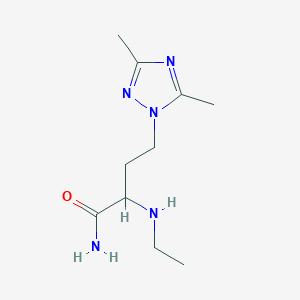
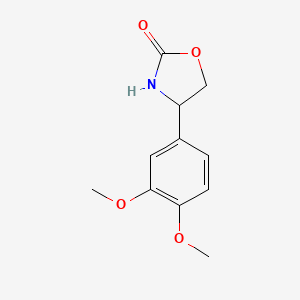
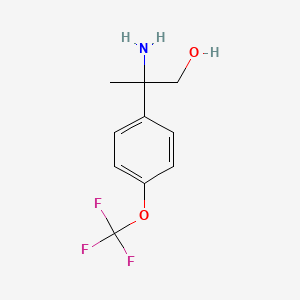
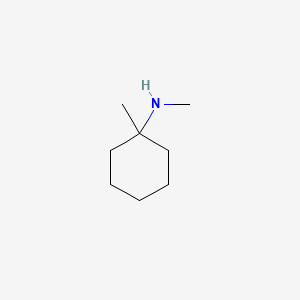

![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)

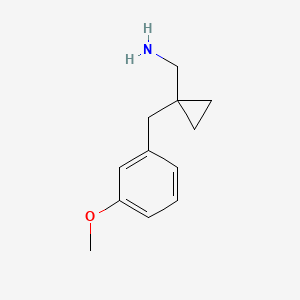
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)



